molecular formula C12H7ClFN3O3S B11116897 N-(4-chloro-2-fluorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide

N-(4-chloro-2-fluorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B11116897
M. Wt: 327.72 g/mol
InChI Key: MXYZFEBMLYINNL-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a benzoxadiazole ring system, which is known for its stability and reactivity, making it a valuable candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves the reaction of 4-chloro-2-fluoroaniline with 2,1,3-benzoxadiazole-4-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

    Oxidation and Reduction: The benzoxadiazole ring system can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can be involved in coupling reactions with other aromatic compounds, forming more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various sulfonamide derivatives, while oxidation and reduction can lead to different oxidation states of the benzoxadiazole ring.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cellular receptors, modulating signaling pathways and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorophenyl)-2-chloroacetamide: This compound shares structural similarities with N-(4-chloro-2-fluorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide but differs in the presence of the acetamide group.

    N-(2,4-difluorophenyl)-2-fluorobenzamide: Another similar compound with a benzamide group instead of the benzoxadiazole ring.

Uniqueness

This compound is unique due to its benzoxadiazole ring system, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can participate in a wide range of chemical reactions and form stable complexes with various molecules.

Properties

Molecular Formula

C12H7ClFN3O3S

Molecular Weight

327.72 g/mol

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C12H7ClFN3O3S/c13-7-4-5-9(8(14)6-7)17-21(18,19)11-3-1-2-10-12(11)16-20-15-10/h1-6,17H

InChI Key

MXYZFEBMLYINNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NON=C2C(=C1)S(=O)(=O)NC3=C(C=C(C=C3)Cl)F

Origin of Product

United States

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